NPFF1-R antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

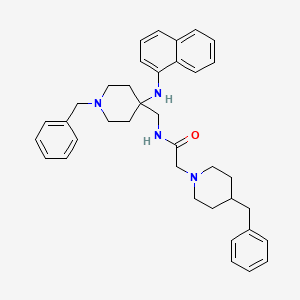

Neuropeptide FF1 receptor (NPFF1-R) antagonists are critical pharmacological tools for studying opioid-induced hyperalgesia, tolerance, and dependence. NPFF1-R, a G protein-coupled receptor (GPCR), shares structural homology with neuropeptide Y (NPY) and orexin receptors (30–50% sequence similarity) . The endogenous ligand NPFF modulates opioid responses, but its exact role in analgesia remains ambiguous . Early efforts to develop selective small-molecule antagonists faced challenges due to the receptor’s peptide-binding nature and shallow binding pocket .

NPFF1-R antagonist 1 (referred to in studies as Compound 46) emerged as a breakthrough in 2012. Derived from a 4-aminopiperidine scaffold with a guanidine group and aromatic substituents, it exhibits sub-100 nM affinity (Ki = 81 ± 17 nM for NPFF1-R) and >10-fold selectivity over NPFF2-R . In vivo, it prevents NPFF-induced hyperalgesia without intrinsic analgesic effects, positioning it as a tool to dissect NPFF1-R’s role in opioid pathways .

Chemical Reactions Analysis

Proline Scaffold Functionalization

The synthesis begins with a proline core modified through tosylation and azide substitution to introduce reactive groups for downstream coupling. These reactions enable precise functional group placement critical for NPFF1-R binding:

-

Tosylation activates hydroxyl groups for nucleophilic substitution.

-

Azide substitution facilitates click chemistry or Staudinger ligation for conjugating aromatic moieties.

Structural Impact : Modifications at the proline scaffold’s C-3 and C-4 positions enhance binding affinity and selectivity .

Guanidine and Amide Linker Optimization

Modifications to the guanidine-amide linker explore aliphatic and aromatic spacers :

| Compound | Linker Type | NPFF1-R Kᵢ (nM) | NPFF2-R Kᵢ (nM) | Selectivity Ratio |

|---|---|---|---|---|

| 21 | Methylene | 319 ± 19 | 405 ± 56 | 1.3 |

| 46 | Reverse amide | 81 ± 17 | 1429 ± 288 | 17.6 |

| 53a | Naphthyl | 30 ± 6 | 111 ± 24 | 3.7 |

Key Reactions :

-

EDCI/HOBt-mediated coupling to introduce guanidine-glycine moieties .

-

Catalytic hydrogenation of nitriles to amines (e.g., compound 24) .

Carboxamide Side Chain Modifications

Altering the carboxamide’s alkyl chain length and branching significantly impacts antagonist activity :

| Compound | Side Chain (R) | NPFF1 Kₑ (μM) | NPFF2 Kₑ (μM) |

|---|---|---|---|

| 12 | n-Propyl | 2.34 | >10 |

| 16 | n-Pentyl | 0.72 | 3.09 |

| 18 | n-Hexyl | 1.45 | 4.12 |

| 21 | Cyclohexyl | 1.12 | >10 |

Reaction Strategy :

-

Alkylation of carboxamides with varying bromoalkanes.

-

Mitsunobu reaction for introducing bulky tert-butyl groups .

Antagonist Pharmacophore Assembly

The final structure integrates:

-

A proline-derived piperidine core .

-

Guanidine-amide linkers for charge interactions.

-

Aromatic substituents (e.g., benzyl, naphthyl) for hydrophobic binding .

Functional Assays :

-

Compound 46 antagonizes NPVF-induced cAMP inhibition (EC₅₀ = 2.6 ± 0.69 μM) .

-

RF3286 blocks RFRP-3-induced hyperalgesia in vivo without affecting NPFF2-R .

Mechanistic Insights

NPFF1-R antagonist 1 acts via competitive binding , displacing endogenous ligands like RFRP-3. Its efficacy depends on:

This synthesis and optimization framework highlights the compound’s tailored design for NPFF1-R selectivity, offering a template for future neuropeptide receptor antagonists.

Q & A

Q. Basic: What experimental models are commonly used to assess the efficacy of NPFF1-R antagonist 1 in preclinical studies?

Answer:

In vitro binding assays using radiolabeled ligands (e.g., [³H]-NPFF) in cell lines expressing NPFF1-R are standard for determining binding affinity (Ki values). Functional assays, such as measuring cAMP inhibition or calcium mobilization, confirm antagonistic activity. In vivo models include the mouse 48°C warm-water tail-withdrawal test to evaluate hyperalgesia modulation. For example, NPFF1-R antagonist 46 (Ki = 81 ± 17 nM) showed no intrinsic activity alone but blocked NPFF-induced hyperalgesia in mice, highlighting its utility in mechanistic studies .

Q. Basic: How is selectivity for NPFF1-R over NPFF2-R determined experimentally?

Answer:

Competitive binding assays with subtype-specific radioligands in transfected cell lines (e.g., CHO-K1 cells expressing NPFF1-R or NPFF2-R) are critical. Ki values are calculated using the Cheng-Prusoff equation to compare receptor affinity. For instance, compound 46 demonstrated >17-fold selectivity for NPFF1-R over NPFF2-R, validated through parallel assays .

Q. Advanced: How can researchers resolve contradictions between in vitro binding data and in vivo functional outcomes for NPFF1-R antagonists?

Answer:

Discrepancies may arise from factors like receptor reserve, pharmacokinetic properties (e.g., blood-brain barrier penetration), or assay sensitivity. For example, antagonist 46 lacked intrinsic analgesic effects in vivo but blocked NPFF-induced hyperalgesia, suggesting NPFF1-R modulates opioid effects indirectly. Dose-response studies and pharmacokinetic profiling (e.g., plasma/brain concentration measurements) can clarify such contradictions .

Q. Advanced: What methodological approaches are used to differentiate allosteric vs. orthosteric antagonism of NPFF1-R?

Answer:

Schild regression analysis with varying agonist (NPFF) concentrations can distinguish mechanisms. A linear Schild plot with a slope of 1 suggests orthosteric competition, while deviations indicate allosteric modulation. Functional assays (e.g., calcium flux) under non-equilibrium conditions further validate allosteric effects. These methods require careful control of agonist/antagonist incubation times .

Q. Basic: What structural features of NPFF1-R antagonists are critical for receptor binding?

Answer:

The 4-anilinopiperidine scaffold with a guanidine group mimics the C-terminal Arg-Phe motif of NPFF. SAR studies show that substitutions at the aniline (e.g., halogenation) and N-benzyl positions enhance affinity. However, rigid guanidine analogues (e.g., compound 17b) retain binding without a guanidine group, suggesting flexibility in the pharmacophore .

Q. Advanced: How can Structure-Activity Relationship (SAR) studies optimize NPFF1-R antagonist selectivity and potency?

Answer:

Systematic modifications of the scaffold’s three regions—aniline, N-benzyl, and guanidine side chain—are tested in binding/functional assays. For example, fluorination at the aniline position (compound 7b) increased NPFF1-R agonism, while bulkier N-benzyl groups (compound 46) improved antagonism and selectivity. Computational docking studies with receptor homology models further guide rational design .

Q. Basic: What ethical considerations are essential when designing animal studies involving NPFF1-R antagonists?

Answer:

Adhere to ARRIVE guidelines: justify sample sizes, use blinding for behavioral tests, and include positive/negative controls. Protocols must comply with institutional animal care committees (IACUC) and declarations like the EU Directive 2010/63/EU. For hyperalgesia models, minimize thermal exposure duration and provide post-procedure analgesia .

Q. Advanced: How can researchers integrate NPFF1-R antagonist studies into broader investigations of opioid tolerance mechanisms?

Answer:

Co-administration studies with opioids (e.g., morphine) in tolerance models (e.g., chronic dosing) can assess NPFF1-R antagonist effects on withdrawal thresholds or cAMP overshoot. RNA interference (siRNA knockdown of NPFF1-R) or knockout mice provide comparative data. Multi-omics approaches (transcriptomics/proteomics) may identify downstream signaling pathways .

Q. Basic: What statistical methods are appropriate for analyzing dose-response data in NPFF1-R antagonist studies?

Answer:

Non-linear regression (e.g., log[inhibitor] vs. normalized response) calculates IC50 values. For in vivo hyperalgesia, two-way ANOVA with post-hoc tests (e.g., Tukey’s) compares treatment groups. Ensure power analysis determines sample sizes to detect effect sizes ≥20% with α=0.05 .

Advanced: How can FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on NPFF1-R antagonists?

Answer: Example: "Does NPFF1-R antagonist 46 mitigate morphine tolerance via cross-talk with µ-opioid receptor signaling?"

Comparison with Similar Compounds

Below is a comparative analysis of key compounds:

Selectivity and Affinity Profiles

Key Observations :

- Compound 46 and BIBP3226 are the only NPFF1-selective antagonists, with >12-fold selectivity. BIBP3226, however, was originally designed as an NPY Y1 antagonist, limiting its utility for NPFF1-R studies .

- MES304 and RF9 lack subtype selectivity, acting on both NPFF1-R and NPFF2-R. RF9 is notable for blocking opioid tolerance in vivo but may induce hyperalgesia at higher doses .

Structural and Pharmacological Insights

- Guanidine Dependency: Compound 46 and MES304 rely on a guanidine group for high-affinity binding, mimicking NPFF’s C-terminal arginine . Rigidifying this group (e.g., cyclization) in MES304 derivatives reduced NPFF2-R affinity, highlighting divergent binding pockets between subtypes . 17b replaces guanidine with a piperidine ring, demonstrating that non-guanidine motifs can engage NPFF receptors, albeit with reduced potency .

- BIBP3226’s cross-reactivity with NPY receptors complicates its use in pain studies but provides insights into shared GPCR structural motifs .

In Vivo Efficacy and Limitations

Properties

Molecular Formula |

C37H44N4O |

|---|---|

Molecular Weight |

560.8 g/mol |

IUPAC Name |

N-[[1-benzyl-4-(naphthalen-1-ylamino)piperidin-4-yl]methyl]-2-(4-benzylpiperidin-1-yl)acetamide |

InChI |

InChI=1S/C37H44N4O/c42-36(28-40-22-18-31(19-23-40)26-30-10-3-1-4-11-30)38-29-37(39-35-17-9-15-33-14-7-8-16-34(33)35)20-24-41(25-21-37)27-32-12-5-2-6-13-32/h1-17,31,39H,18-29H2,(H,38,42) |

InChI Key |

PIDDSZPULSHXJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NCC3(CCN(CC3)CC4=CC=CC=C4)NC5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.